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Compound of Interest

Compound Name: Despropylene Gatifloxacin

Cat. No.: B193934 Get Quote

A detailed guide for researchers, scientists, and drug development professionals on the

spectroscopic characteristics of Despropylene Gatifloxacin, a metabolite of the fourth-

generation fluoroquinolone, Gatifloxacin. This guide provides a comparative analysis of their

Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data,

supported by experimental protocols.

This guide presents a comprehensive comparison of the spectroscopic data for Despropylene
Gatifloxacin and its parent compound, Gatifloxacin. The data is compiled from published

research and spectral databases to assist in the identification, characterization, and quality

control of these compounds.

Chemical Structures
Despropylene Gatifloxacin is a metabolite of Gatifloxacin, chemically known as 1-cyclopropyl-

6-fluoro-8-methoxy-7-(piperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid. Gatifloxacin

is 1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxo-1,4-dihydroquinoline-3-

carboxylic acid.[1] The primary structural difference is the absence of the propylene (methyl

group on the piperazine ring) in Despropylene Gatifloxacin.

Spectroscopic Data Comparison
The following tables summarize the available quantitative spectroscopic data for

Despropylene Gatifloxacin and Gatifloxacin.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: ¹H NMR Data Comparison

Compound Proton Assignment Chemical Shift (δ) in ppm

Despropylene Gatifloxacin CH₂ protons 3.12 (2H) & 3.75 (2H)[1]

NH₂ protons 7.89 (3H)[1]

Gatifloxacin Aromatic, cyclic enes 3.0 - 2.95

Ethyl group 2.75 - 2.70

Note: Detailed assigned ¹H and ¹³C NMR data for Despropylene Gatifloxacin is limited in the

public domain. The data for Gatifloxacin is more readily available in spectral databases.

Table 2: ¹³C NMR Data for Gatifloxacin

Carbon Assignment Chemical Shift (δ) in ppm

Gatifloxacin
Data available in public databases such as

PubChem.[2]

Mass Spectrometry (MS)
Table 3: Mass Spectrometry Data Comparison

Compound Ionization Mode Molecular Ion (M+H)⁺ (m/z)

Despropylene Gatifloxacin Not specified 336.1362[1]

Gatifloxacin ESI (Positive) 376.1

DI-ESI-qTof (Negative) 374.142975[2]

Infrared (IR) Spectroscopy
Table 4: IR Spectroscopy Data Comparison
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Compound Functional Group Wavenumber (cm⁻¹)

Despropylene Gatifloxacin
Data not readily available in

public literature.

Gatifloxacin
Hydroxyl group (Intermolecular

H-bonding)
3550 - 3500[3]

Imino-moity of Piperazinyl

groups (NH stretching)
3500 - 3300[3]

Aromatic, cyclic enes (=CH &

Ar-H stretching)
3000 - 2950[3]

Carboxylic acid (C=O

stretching)
~1707

C-O stretching 1450 - 1400[3]

O-H bending 1300 - 1250[3]

C-F stretching 1050 - 1000[3]

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These should be adapted based on the specific instrumentation and sample

characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve an accurately weighed quantity of the analyte in a suitable

deuterated solvent (e.g., D₂O, DMSO-d₆, CDCl₃). The concentration should be optimized for

the instrument's sensitivity, typically in the range of 5-10 mg/mL.

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300 MHz, 400 MHz, or

higher).

¹H NMR Acquisition:

Acquire a standard one-dimensional proton spectrum.
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Typical parameters include a 30-degree pulse angle, a spectral width covering the

expected chemical shift range (e.g., 0-15 ppm), and a sufficient number of scans to

achieve a good signal-to-noise ratio.

Use a relaxation delay of at least 1-2 seconds.

¹³C NMR Acquisition:

Acquire a proton-decoupled ¹³C spectrum.

A larger number of scans is typically required due to the lower natural abundance of ¹³C.

The spectral width should cover the expected range for organic molecules (e.g., 0-220

ppm).

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to an internal standard, typically

tetramethylsilane (TMS) at 0.00 ppm.

Mass Spectrometry (MS)
Sample Preparation: Prepare a dilute solution of the analyte in a suitable volatile solvent

(e.g., methanol, acetonitrile, or a mixture with water). The concentration is typically in the low

µg/mL to ng/mL range.

Instrumentation: Use a mass spectrometer equipped with an appropriate ionization source,

such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization

(MALDI).

Analysis:

Introduce the sample into the mass spectrometer.

For ESI, the sample is typically introduced via direct infusion or through a liquid

chromatography (LC) system.

Acquire the mass spectrum in either positive or negative ion mode.
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For structural elucidation, tandem mass spectrometry (MS/MS) can be performed to obtain

fragmentation patterns.

Data Analysis: Identify the molecular ion peak ([M+H]⁺ or [M-H]⁻) to determine the molecular

weight. Analyze the fragmentation pattern to confirm the structure.

Infrared (IR) Spectroscopy
Sample Preparation:

KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide

(KBr) powder and press the mixture into a thin, transparent pellet.[3]

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto

the ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Spectrum Acquisition:

Record a background spectrum of the empty sample compartment or the clean ATR

crystal.

Place the sample in the beam path and record the sample spectrum.

The spectrum is typically recorded over the mid-IR range (4000-400 cm⁻¹).[3]

Data Analysis: The acquired spectrum is a plot of transmittance or absorbance versus

wavenumber. Identify the characteristic absorption bands corresponding to the functional

groups present in the molecule.

Visualization of Molecular Relationship and Analysis
Workflow
The following diagram illustrates the relationship between Gatifloxacin and its metabolite,

Despropylene Gatifloxacin, and the workflow for their spectroscopic analysis.
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Caption: Relationship and spectroscopic analysis workflow for Gatifloxacin and Despropylene
Gatifloxacin.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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